molecular formula C20H20O5 B1333602 1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate CAS No. 499785-49-8

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate

Cat. No. B1333602
CAS RN: 499785-49-8
M. Wt: 340.4 g/mol
InChI Key: FRKIBCIEEKBVGD-UHFFFAOYSA-N
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Description

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate is a chemical compound that belongs to the class of β-oxoadipate derivatives and γ-oxo acids. These compounds are of interest due to their potential applications in various fields, including organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of β-oxoadipate derivatives, such as 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate, can be achieved through the Reformatsky reaction. This reaction involves ethyl 2-bromoalkanoates reacting with zinc and succinic anhydride in dimethylformamide to form 2-substituted 1-ethyl hydrogen 3-oxoadipates (hexanedioates). These intermediates can be isolated with yields ranging from 56-78% . Further processing through decarboxylative saponification yields 4-oxoalkanoic acids with overall yields of 50-72% .

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, has been characterized by X-ray structure analysis. This analysis reveals that the compound crystallizes in an orthorhombic space group with specific lattice parameters. The precise measurements of the unit cell dimensions provide insight into the molecular conformation and packing within the crystal .

Chemical Reactions Analysis

The chemical reactions involving compounds like 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate often include the formation of intermediates through the addition of reagents such as bromine in the presence of ethanol. This can lead to the formation of brominated derivatives, which are key intermediates for further chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate are not detailed in the provided papers, the general properties of β-oxoadipate derivatives and γ-oxo acids can be inferred. These compounds typically exhibit properties that are influenced by their functional groups, such as the presence of ester and ketone functionalities, which affect their solubility, reactivity, and potential applications in synthesis. The physical properties such as melting points, boiling points, and solubility in various solvents would be determined by the specific substituents and the overall molecular structure.

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • Ethyl 2-bromoalkanoates react with zinc and succinic anhydride in dimethylformamide forming 2-substituted 1-ethyl hydrogen 3-oxoadipates, a process that is useful in the synthesis of β-oxoadipate derivatives and γ-oxo acids (Schick & Ludwig, 1992).
    • Synthesis of Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates via recyclization of 3-(2-benzoylhydrazono)-5-arylfuran-2(3H)-ones, showcasing a method for creating compounds with potential biological activity (Zykova et al., 2016).
    • Investigation of photochemical electron-transfer reactions of 1,1-diarylethylenes, which includes the study of 1,1-diphenylethylene, a related compound (Mattes & Farid, 1986).
  • Biological and Pharmaceutical Applications :

    • Evaluation of new compounds isolated from the marine fungus Penicillium griseofulvum, including 4-hydroxyphenethyl methyl succinate, for their scavenging properties and cytotoxicity against cancer cell lines, demonstrating the potential of these compounds in biomedical research (Wang et al., 2009).
  • Material Science and Environmental Applications :

    • Study on the biodegradability of ethyl and n-octyl branched poly(ethylene adipate) and poly(butylene succinate), indicating the relevance of these compounds in the development of environmentally friendly materials (Kim et al., 2001).
  • Organic Chemistry and Synthesis :

    • Development of methods for the synthesis of various organic compounds such as 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates and arylmethylene-bis-3,3′-quinoline-2-ones, demonstrating the versatility of these compounds in organic synthesis (Aly et al., 2018).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1-O-ethyl 4-O-(2-oxo-1,2-diphenylethyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-2-24-17(21)13-14-18(22)25-20(16-11-7-4-8-12-16)19(23)15-9-5-3-6-10-15/h3-12,20H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKIBCIEEKBVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372649
Record name 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl 4-(2-oxo-1,2-diphenylethyl) succinate

CAS RN

499785-49-8
Record name 1-Ethyl 4-(2-oxo-1,2-diphenylethyl) butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499785-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethyl 4-(2-oxo-1,2-diphenylethyl) succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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